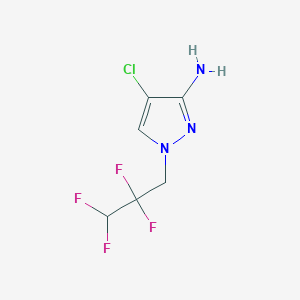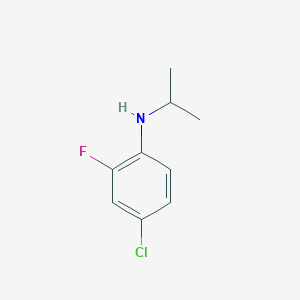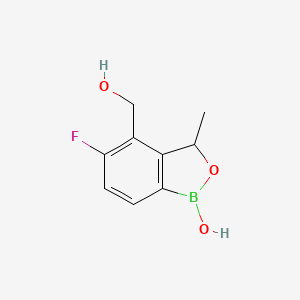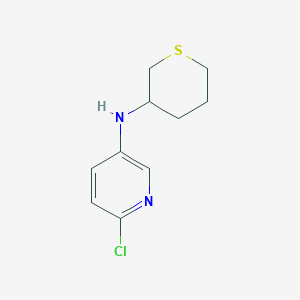
4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(2,2,3,3-tetrafluoro-propyl)-1H-pyrazol-3-ylamine is a heterocyclic compound that contains a pyrazole ring substituted with a chloro group and a tetrafluoro-propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2,2,3,3-tetrafluoro-propyl)-1H-pyrazol-3-ylamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the tetrafluoro-propyl group: This step involves the reaction of the chlorinated pyrazole with a tetrafluoro-propyl halide under suitable conditions, such as the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-Chloro-1-(2,2,3,3-tetrafluoro-propyl)-1H-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
4-Chloro-1-(2,2,3,3-tetrafluoro-propyl)-1H-pyrazol-3-ylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 4-chloro-1-(2,2,3,3-tetrafluoro-propyl)-1H-pyrazol-3-ylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further investigation through experimental studies.
類似化合物との比較
Similar Compounds
4-Chloro-1H-pyrazole: Lacks the tetrafluoro-propyl group, making it less hydrophobic.
1-(2,2,3,3-Tetrafluoro-propyl)-1H-pyrazole:
Uniqueness
4-Chloro-1-(2,2,3,3-tetrafluoro-propyl)-1H-pyrazol-3-ylamine is unique due to the presence of both the chloro and tetrafluoro-propyl groups, which confer distinct chemical and physical properties. These substitutions can enhance its stability, reactivity, and potential for diverse applications.
特性
分子式 |
C6H6ClF4N3 |
|---|---|
分子量 |
231.58 g/mol |
IUPAC名 |
4-chloro-1-(2,2,3,3-tetrafluoropropyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H6ClF4N3/c7-3-1-14(13-4(3)12)2-6(10,11)5(8)9/h1,5H,2H2,(H2,12,13) |
InChIキー |
DRPBBACYMJUMPJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN1CC(C(F)F)(F)F)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2-Methylbutyl)[(2-methylphenyl)methyl]amine](/img/structure/B13315688.png)

amine](/img/structure/B13315700.png)
![5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13315727.png)
![2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13315733.png)
![Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate](/img/structure/B13315741.png)

![3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3S)-3-aminopropan-1-OL](/img/structure/B13315750.png)
amine](/img/structure/B13315755.png)

